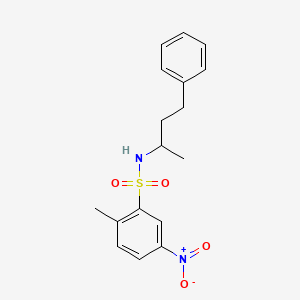
3-Bromo-2,6-dichloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2,6-dichloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one is a complex organic compound that belongs to the class of benzoxaphosphinins This compound is characterized by the presence of bromine, chlorine, and phenyl groups attached to a benzoxaphosphinin core
Vorbereitungsmethoden
The synthesis of 3-Bromo-2,6-dichloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one involves multiple steps, typically starting with the preparation of the benzoxaphosphinin core. The synthetic route may include:
Halogenation: Introduction of bromine and chlorine atoms to the benzoxaphosphinin core.
Phenylation: Addition of a phenyl group to the core structure.
Cyclization: Formation of the benzoxaphosphinin ring structure.
Industrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
3-Bromo-2,6-dichloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2,6-dichloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Bromo-2,6-dichloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Bromo-2,6-dichloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one include other halogenated benzoxaphosphinins and phenyl-substituted benzoxaphosphinins These compounds share similar structural features but may differ in their chemical reactivity and biological activities
Eigenschaften
CAS-Nummer |
917897-35-9 |
|---|---|
Molekularformel |
C14H8BrCl2O2P |
Molekulargewicht |
390.0 g/mol |
IUPAC-Name |
3-bromo-2,6-dichloro-4-phenyl-1,2λ5-benzoxaphosphinine 2-oxide |
InChI |
InChI=1S/C14H8BrCl2O2P/c15-14-13(9-4-2-1-3-5-9)11-8-10(16)6-7-12(11)19-20(14,17)18/h1-8H |
InChI-Schlüssel |
RGVZDMDFDHRMFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(P(=O)(OC3=C2C=C(C=C3)Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Acetyl-3-[(4-methoxyphenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B14186202.png)

![(1S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B14186213.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14186218.png)
![9-{[4-(Decyloxy)phenyl]ethynyl}anthracene](/img/structure/B14186220.png)
![(2R)-2-[(8R)-8-[2-(3,4-dimethylphenyl)ethyl]-3-ethyl-1-methoxy-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]-N-methyl-2-phenylacetamide](/img/structure/B14186222.png)

![(2S)-2-{[(4-Chlorophenyl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B14186243.png)
![1-[6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexyl]pyridin-1-ium bromide](/img/structure/B14186246.png)
![4-{3-[6-(2-Chlorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B14186258.png)
![Ethyl 3-[4-(benzyloxy)-1H-indazol-1-yl]propanoate](/img/structure/B14186262.png)

![4,8,8-Trimethyl-7,8-dihydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B14186273.png)

